![molecular formula C19H25ClN2O4 B14028785 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)
4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[63002,6]undecane-4,6-dicarboxylate;hydrochloride is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common reagents used in the synthesis include benzyl chloride, methyl iodide, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
化学反応の分析
Types of Reactions
4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, leading to a biological response. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
Similar compounds to 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride include other tricyclic compounds with similar functional groups. Examples include:
- 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate
- 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrobromide
Uniqueness
The uniqueness of 4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[63002,6]undecane-4,6-dicarboxylate;hydrochloride lies in its specific tricyclic structure and the presence of both benzyl and methyl groups
特性
分子式 |
C19H25ClN2O4 |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-24-17(22)19-7-14-8-20-9-15(14)16(19)10-21(12-19)18(23)25-11-13-5-3-2-4-6-13;/h2-6,14-16,20H,7-12H2,1H3;1H/t14-,15+,16+,19-;/m1./s1 |
InChIキー |
XMZGOLKXWZVKRD-MDLYJKNSSA-N |
異性体SMILES |
COC(=O)[C@@]12C[C@@H]3CNC[C@@H]3[C@@H]1CN(C2)C(=O)OCC4=CC=CC=C4.Cl |
正規SMILES |
COC(=O)C12CC3CNCC3C1CN(C2)C(=O)OCC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



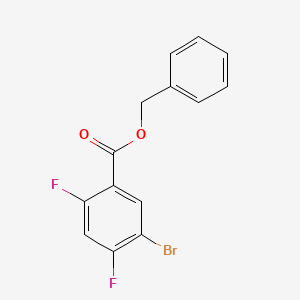
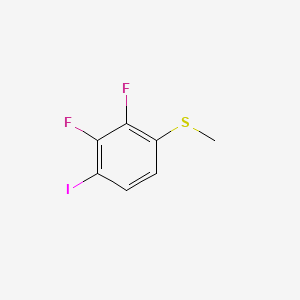
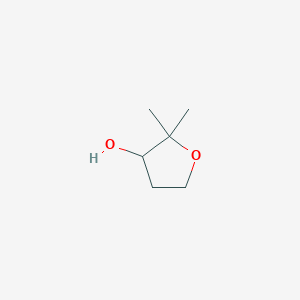

![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)
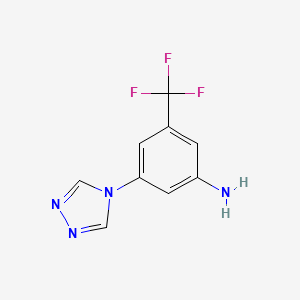
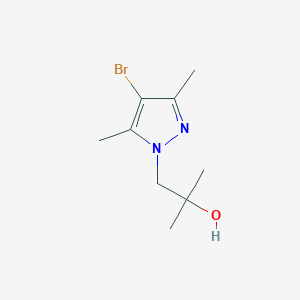


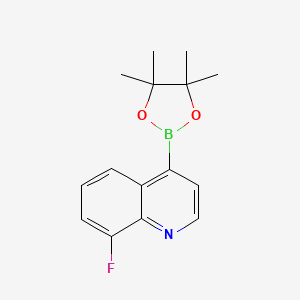


![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
